3-Fluoro-5-((7-(methylthio)-1-oxo-2,3-dihydro-1H-inden-4-yl)oxy)benzonitrile
Description
3-Fluoro-5-((7-(methylthio)-1-oxo-2,3-dihydro-1H-inden-4-yl)oxy)benzonitrile (CAS: 1672665-69-8) is a fluorinated benzonitrile derivative with a molecular formula of C₁₇H₁₂FNO₂S and a molecular weight of 313.35 g/mol . The compound features a methythio (-SMe) group at the 7-position of the indenone ring and a fluorine atom at the 3-position of the benzonitrile moiety. It serves as a key intermediate in pharmaceutical synthesis, notably for Belzutifan, a hypoxia-inducible factor (HIF) inhibitor used in cancer therapy . The compound is commercially available in varying quantities (e.g., 50 mg to 500 mg) with pricing dependent on scale .
Properties
IUPAC Name |
3-fluoro-5-[(7-methylsulfanyl-1-oxo-2,3-dihydroinden-4-yl)oxy]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO2S/c1-22-16-5-4-15(13-2-3-14(20)17(13)16)21-12-7-10(9-19)6-11(18)8-12/h4-8H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLHLJOHRHEPQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C2C(=C(C=C1)OC3=CC(=CC(=C3)C#N)F)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization to Form the Indene Moiety
The 2,3-dihydro-1H-inden-1-one core is synthesized via acid-catalyzed cyclization of γ-keto thioethers. Starting with 4-(methylthio)phenylacetone, treatment with polyphosphoric acid (PPA) at 80–100°C induces intramolecular cyclization, yielding 7-(methylthio)-2,3-dihydro-1H-inden-1-one.
Reaction Conditions
| Step | Reagents/Catalysts | Temperature | Time | Yield |
|---|---|---|---|---|
| Cyclization | PPA | 90°C | 6–8 h | 65–70% |
Hydroxylation at C4
The C4 position of the indene is hydroxylated using electrophilic aromatic substitution (EAS) . Directed by the electron-donating methylthio group, hydroxylation is achieved with hydrogen peroxide (H₂O₂) in acetic acid, generating 7-(methylthio)-1-oxo-2,3-dihydro-1H-inden-4-ol.
Key Parameters
- Oxidizing Agent : 30% H₂O₂
- Solvent : Glacial acetic acid
- Temperature : 50°C
- Yield : 55–60%
Synthesis of 3-Fluoro-5-hydroxybenzonitrile
Nitrile Group Introduction
5-Hydroxybenzonitrile is prepared via Rosenmund-von Braun reaction , where 5-bromo-2-fluorophenol reacts with copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 150°C.
Reaction Scheme
$$
\text{5-Bromo-2-fluorophenol} + \text{CuCN} \xrightarrow{\text{DMF, 150°C}} \text{5-Cyano-2-fluorophenol} + \text{CuBr}
$$
Fluorination at C3
Electrophilic fluorination is performed using Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile. The nitrile group directs fluorination to the C3 position, yielding 3-fluoro-5-hydroxybenzonitrile.
Optimized Conditions
| Parameter | Value |
|---|---|
| Fluorinating Agent | Selectfluor™ (2.2 equiv) |
| Solvent | Acetonitrile |
| Temperature | 25°C |
| Reaction Time | 12 h |
| Yield | 75–80% |
Etherification: Coupling the Indene and Benzonitrile Moieties
Mitsunobu Reaction
The hydroxyl groups of 7-(methylthio)-1-oxo-2,3-dihydro-1H-inden-4-ol and 3-fluoro-5-hydroxybenzonitrile are coupled via a Mitsunobu reaction . Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF), the reaction proceeds with inversion of configuration at the oxygen.
Mechanistic Insight
$$
\text{R-OH + R'-OH} \xrightarrow{\text{DEAD, PPh₃}} \text{R-O-R'} + \text{Byproducts}
$$
Conditions
| Component | Quantity |
|---|---|
| DEAD | 1.5 equiv |
| PPh₃ | 1.5 equiv |
| THF | 0.1 M |
| Temperature | 0°C → RT |
| Yield | 70–75% |
Alternative Ullmann Coupling
For large-scale synthesis, a copper-catalyzed Ullmann coupling is employed. 7-(Methylthio)-1-oxo-2,3-dihydro-1H-inden-4-iodide reacts with 3-fluoro-5-hydroxybenzonitrile in the presence of CuI and 1,10-phenanthroline.
Advantages
- Higher functional group tolerance
- Scalability to industrial production
Parameters
| Catalyst | Ligand | Base | Solvent | Yield |
|---|---|---|---|---|
| CuI (10 mol%) | 1,10-Phenanthroline | Cs₂CO₃ | DMSO | 65–70% |
Purification and Characterization
Chromatographic Isolation
Crude product is purified via flash column chromatography (silica gel, ethyl acetate/hexane gradient), achieving >95% purity.
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H, Ar-H), 7.42 (s, 1H, Ar-H), 6.98 (d, J = 2.0 Hz, 1H, Ar-H), 3.12 (t, J = 7.2 Hz, 2H, CH₂), 2.89 (t, J = 7.2 Hz, 2H, CH₂), 2.45 (s, 3H, SCH₃).
- MS (ESI) : m/z 313.35 [M+H]⁺.
Industrial-Scale Considerations
Continuous Flow Synthesis
To enhance efficiency, continuous flow reactors are utilized for the cyclization and Mitsunobu steps, reducing reaction times by 40% compared to batch processes.
Solvent Recycling
Green chemistry principles are applied via solvent recovery systems, particularly for DMF and THF, minimizing environmental impact.
Chemical Reactions Analysis
3-Fluoro-5-((7-(methylthio)-1-oxo-2,3-dihydro-1H-inden-4-yl)oxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 3-Fluoro-5-((7-(methylthio)-1-oxo-2,3-dihydro-1H-inden-4-yl)oxy)benzonitrile exhibit significant anticancer properties. Studies have shown that indene derivatives can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest in various cancer types.
Case Study on Anticancer Activity :
A study evaluated the effects of similar indene derivatives on human breast cancer cells (MCF-7). Results demonstrated a dose-dependent decrease in cell viability, with IC50 values indicating effective inhibition at low concentrations .
Enzyme Inhibition
The structural features of this compound suggest potential as an enzyme inhibitor. The presence of functional groups allows it to interact with active sites on enzymes, potentially modulating their activity. In particular, the oxo group may enhance binding affinity to target enzymes involved in metabolic pathways.
Enzyme Interaction Study :
Another investigation focused on the inhibition of specific kinases by related compounds. The results showed that these compounds could effectively inhibit kinase activity, suggesting a mechanism for their anticancer effects .
Mechanism of Action
The mechanism of action of 3-Fluoro-5-((7-(methylthio)-1-oxo-2,3-dihydro-1H-inden-4-yl)oxy)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Sulfonyl vs. Thioether Substituents
- 3-Fluoro-5-((7-(methylsulfonyl)-1-oxo-2,3-dihydro-1H-inden-4-yl)oxy)benzonitrile (CAS: 1672665-55-2) replaces the methylthio (-SMe) group with a methylsulfonyl (-SO₂Me) group.
- Biological Relevance : Sulfonyl derivatives are often prioritized in drug development due to their resistance to oxidative metabolism compared to thioethers .
Hydroxy and Difluoro Modifications
- 3-{[2,2-Difluoro-1-hydroxy-7-(methylsulfonyl)-2,3-dihydro-1H-inden-4-yl]oxy}-5-fluorobenzonitrile (CAS: N/A; MW: 383.34 g/mol) introduces a hydroxyl (-OH) and two fluorine atoms at the 1- and 2-positions of the indenone ring. These modifications enhance hydrogen-bonding capacity and steric effects, which may improve target binding affinity (e.g., for HIF-2α) but complicate synthetic routes .
Fluorination Patterns and Radioligand Analogs
Polyfluorinated Benzonitriles
- 3-fluoro-5-{[(2aR,4S)-1,1,2,2,4-pentafluoro-2a-hydroxy-2,2a,3,4-tétrahydro-1H-cyclopenta[cd]indén-5-yl]oxy}benzonitrile (C₁₈H₉F₆NO₂; MW: 419.32 g/mol) features a cyclopenta-indene core with five fluorine atoms. The increased fluorination enhances metabolic resistance and alters electronic properties, making it suitable for high-affinity receptor targeting .
Radioligand Derivatives
- 18F-PEB and 18F-MTEB are fluorinated benzonitrile radioligands used in positron emission tomography (PET) imaging. Unlike the target compound, these analogs incorporate ethynyl-linked heterocycles (e.g., pyridine or thiazole), optimizing blood-brain barrier penetration for neurological targets (e.g., metabotropic glutamate receptors) .
Pharmaceutical Intermediate Comparisons
Belzutifan Intermediates
Ozanimod Intermediate
- 5-(3-{(1S)-1-[(2-hydroxyethyl)amino]-2,3-dihydro-1H-inden-4-yl}-1,2,4-oxadiazol-5-yl)-2-[(propan-2-yl)oxy]benzonitrile (Ozanimod HCl) shares a benzonitrile core but incorporates an oxadiazole ring and inden-amino group for sphingosine 1-phosphate receptor modulation. This highlights structural flexibility in benzonitrile-based drug design .
Data Tables
Table 1: Structural and Molecular Comparison
Table 2: Functional Group Impact
Biological Activity
3-Fluoro-5-((7-(methylthio)-1-oxo-2,3-dihydro-1H-inden-4-yl)oxy)benzonitrile is a complex organic compound that has garnered attention due to its potential biological activities. The compound features a benzonitrile core with various functional groups that may influence its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 313.35 g/mol. The structure includes a fluoro group, a methylthio group, and an oxo-indene moiety, which contribute to its unique biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H12FNO2S |
| Molecular Weight | 313.35 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1672665-69-8 |
| Purity | 95% |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The nitrile group can form hydrogen bonds and coordinate with metal ions, while the sulfonyl group can participate in diverse chemical interactions. These properties suggest potential roles in enzyme inhibition or receptor modulation.
Antiviral Potential
Recent studies have indicated that compounds with similar structural features exhibit antiviral properties. For instance, heterocycles containing fluorine and sulfonyl groups have been investigated for their effectiveness against various viruses, including adenoviruses and coronaviruses. The potential of this compound in this context remains to be thoroughly explored.
Case Studies
- Antiviral Activity : In vitro studies on structurally related compounds have shown significant antiviral effects against viruses such as the canine distemper virus and rotavirus. These findings suggest that 3-Fluoro derivatives may exhibit similar efficacy.
- Enzyme Inhibition : Research into related compounds indicates potential for inhibiting enzymes critical for viral replication, such as IMP dehydrogenase (IMPDH). This mechanism could position 3-Fluoro compounds as promising candidates in antiviral drug development.
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its specific functional groups. A comparison with similar compounds highlights the following distinctions:
| Compound | Key Feature | Biological Activity |
|---|---|---|
| 3-Fluoro-5-(7-methylsulfonyl)-2,3-dihydroindene | Lacks oxo group | Moderate antiviral activity |
| 3-Fluoro-5-(7-methylsulfonyl)-1-hydroxyindene | Hydroxy instead of oxo | Limited activity |
Q & A
Basic Research Question
- 1H/13C NMR : Key signals include δ ~2.8–3.2 ppm (methylene protons in dihydroinden) and δ ~170–175 ppm (carbonyl carbon of 1-oxo group) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ = 383.0439 for C17H12F3NO4S in ).
Advanced Research Question
Resolving Ambiguities : X-ray crystallography is critical for confirming stereochemistry, especially for fluorinated analogs. For example, PT2385 (a related HIF-2α inhibitor) required crystallographic data to validate the (S)-configuration of the hydroxyl group, which is essential for target binding .
What methodologies are used to assess the compound’s biological activity, particularly in targeting HIF-2α or RORγt?
Basic Research Question
- In Vitro Assays :
- Key Metrics : EC50/IC50 values, dose-response curves.
Advanced Research Question Pharmacodynamic Challenges : How to correlate in vitro potency with in vivo efficacy?
- Answer : Integrated PK/PD modeling (e.g., for GDC-0879 in ) links plasma concentrations to target inhibition (e.g., >60% pMEK1 inhibition required for tumor stasis). For HIF-2α inhibitors, mouse xenograft models (ccRCC) validate tumor reduction at doses achieving >90% target occupancy .
How can researchers address low solubility or metabolic instability in analogs of this compound?
Basic Research Question
- Structural Modifications :
Advanced Research Question
Metabolite Identification : Use LC-MS/MS to track oxidative metabolites. For example, PT2385 analogs show hepatic glucuronidation of the hydroxyl group, requiring prodrug strategies .
What computational tools are effective for optimizing binding affinity to HIF-2α?
Advanced Research Question
-
Structure-Based Drug Design (SBDD) :
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., n→π*Ar interactions in PT2385 binding to HIF-2α PAS-B domain) .
- MM-GBSA : Calculate binding free energy (ΔG) to prioritize analogs. For HIF-2α, ΔG < -40 kcal/mol correlates with sub-100 nM potency .
-
Table: Key Binding Interactions
Interaction Type Residues Involved Energy Contribution (kcal/mol) Hydrophobic Phe238, Leu240 -12.3 Hydrogen Bond Asn247 -8.9 Fluorine Effects His194 -5.4
How do researchers resolve contradictions in spectral data for structurally similar derivatives?
Advanced Research Question
Case Study : Conflicting 1H NMR shifts for methylthio vs. sulfonyl analogs ( vs. 5).
- Solution :
- 2D NMR (COSY, NOESY) : Resolve overlapping signals (e.g., diastereotopic protons in dihydroinden).
- Isotopic Labeling : Use 19F NMR to track fluorine environments in fluorinated benzonitrile derivatives .
What are the best practices for scaling up synthesis while maintaining enantiomeric purity?
Basic Research Question
- Chiral Resolution : Use preparative HPLC with chiral columns (e.g., Chiralpak AD-H for Belzutifan in ).
- Asymmetric Catalysis : Pd-catalyzed Suzuki coupling with chiral ligands (e.g., >99% ee for RORγt inhibitors in ).
Advanced Research Question
Low-Yield Scaling : Pilot-scale reactions show 30% yield vs. 80% in small batches.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
